Fmoc-5-hydroxy-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

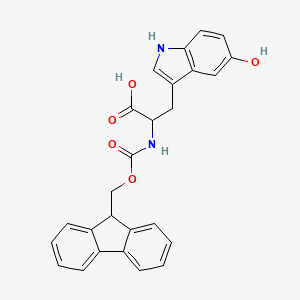

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORJESUTFPMFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-5-hydroxy-DL-tryptophan: Core Chemical Properties and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N-α-Fmoc-5-hydroxy-DL-tryptophan. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and the exploration of novel therapeutics.

Core Chemical Properties

Fmoc-5-hydroxy-DL-tryptophan is a derivative of the amino acid tryptophan, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group and a hydroxyl group at the 5-position of the indole side chain. The Fmoc group provides a temporary blockage of the N-terminus, which is crucial for the stepwise assembly of amino acids in solid-phase peptide synthesis (SPPS). The 5-hydroxy modification on the indole ring offers a site for further chemical modification and can influence the biological activity of the resulting peptides.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that specific experimental values for the DL-racemic mixture can be limited in the literature. Where direct data is unavailable, information on closely related compounds is provided for reference.

| Property | Value | Notes |

| Molecular Formula | C₂₆H₂₂N₂O₅ | |

| Molecular Weight | 442.46 g/mol | |

| Appearance | Solid, typically a white to off-white powder | |

| Melting Point | Data not available for the DL-form. For comparison, the unprotected DL-5-Hydroxytryptophan has a melting point of ~298 °C (decomposes).[1] The related compound Fmoc-5-fluoro-L-tryptophan has a melting point of 161-178 °C.[2] | |

| Solubility | Soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[3] Quantitative solubility data is not readily available. | |

| Stability | The Fmoc protecting group is stable under acidic and neutral conditions but is readily cleaved by bases such as piperidine. The 5-hydroxyindole moiety may be susceptible to oxidation, particularly under harsh acidic conditions or prolonged exposure to air and light. |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following information is based on the expected spectral characteristics and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc group (typically in the range of 7.2-7.8 ppm), the indole ring protons, and the α- and β-protons of the amino acid backbone.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyls of the carboxylic acid and the Fmoc group, the aromatic carbons of the Fmoc and indole moieties, and the aliphatic carbons of the amino acid.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the carboxylic acid and the urethane of the Fmoc group, and the aromatic C-H and C=C stretching vibrations of the fluorenyl and indole rings.

-

UV-Vis: The ultraviolet-visible spectrum is expected to show strong absorbance bands characteristic of the Fmoc group and the indole chromophore. The unprotected tryptophan has absorbance maxima around 280 nm.[4]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol for the incorporation of this amino acid into a peptide chain using HBTU as a coupling agent.

Materials

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Dichloromethane (DCM)

-

Diethyl ether

Protocol for a Single Coupling Cycle

This protocol outlines the steps for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the cleaved Fmoc-adduct.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling: Perform a Kaiser test (or other suitable colorimetric test) to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the reaction is incomplete, the coupling step can be repeated.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Cleavage and Purification

-

Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

-

Cleavage: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

-

Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Repeat the ether wash and centrifugation steps.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Lyophilization: Lyophilize the pure peptide fractions to obtain a fluffy white powder.

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis

Caption: A generalized workflow for the solid-phase synthesis of a peptide incorporating this compound.

Serotonin Signaling Pathway

The biological significance of incorporating 5-hydroxytryptophan into peptides often relates to its role as a precursor to the neurotransmitter serotonin. Peptides containing this residue may interact with components of the serotonergic system.

Caption: A simplified representation of a major serotonin signaling pathway initiated by the conversion of tryptophan to 5-HTP.[6]

Conclusion

This compound is a valuable building block for peptide synthesis, offering the potential to create novel peptides with unique biological activities. While specific physicochemical data for the DL-racemic mixture is not extensively documented, its application in SPPS follows well-established protocols. The incorporation of the 5-hydroxy-tryptophan moiety opens avenues for exploring interactions with the serotonergic system and developing new therapeutic agents. Further research is warranted to fully characterize this compound and explore the full potential of the peptides derived from it.

References

- 1. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. UV-Vis Spectrum of Tryptophan | SIELC Technologies [sielc.com]

- 5. bachem.com [bachem.com]

- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-5-hydroxy-DL-tryptophan: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-5-hydroxy-DL-tryptophan (Fmoc-5-hydroxy-DL-tryptophan), a key building block in peptide synthesis and drug discovery. We will delve into its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Core Concepts: Structure and Physicochemical Properties

This compound is a derivative of the amino acid 5-hydroxytryptophan where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for its application in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation. The presence of the hydroxyl group on the indole ring offers a site for potential post-synthesis modification and can influence the biological activity of the resulting peptide.

The structure of this compound is presented below:

Chemical Structure:

A summary of its key physicochemical properties is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₆H₂₂N₂O₅ |

| Molecular Weight | 442.46 g/mol |

| Appearance | Solid |

| Primary Application | Peptide Synthesis |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is achieved by the protection of the α-amino group of 5-hydroxy-DL-tryptophan (5-HTP) with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1] The following protocol is based on established methods for Fmoc protection of amino acids.

Materials:

-

5-hydroxy-DL-tryptophan (5-HTP)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl Acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of 5-hydroxy-DL-tryptophan: In a round-bottom flask, dissolve 5-hydroxy-DL-tryptophan (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is fully dissolved.

-

Addition of Fmoc-OSu: To the stirring solution, add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) portion-wise over 15-20 minutes.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid. The reaction is considered complete when the starting material (5-HTP) is no longer visible on the TLC plate.

-

Work-up:

-

Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with two portions of ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2-3 using 1M HCl. The product, this compound, should precipitate out of the solution.

-

Extract the precipitated product with three portions of ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by recrystallization or flash column chromatography on silica gel to obtain the final product with high purity. A reported yield for the purified product is 85%.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

This guide provides the essential information for the understanding and synthesis of this compound. As a key building block, its proper synthesis and characterization are fundamental to the successful construction of modified peptides for research and development.

References

Fmoc-5-hydroxy-DL-tryptophan: A Technical Guide for Researchers in Peptide Synthesis and Drug Development

An In-depth Technical Guide on the Applications and Methodology of Fmoc-5-hydroxy-DL-tryptophan in Scientific Research.

This compound is a chemically modified amino acid derivative that serves as a crucial building block in the field of peptide chemistry and drug discovery. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a hydroxyl moiety on the indole ring of tryptophan, offers distinct advantages for the synthesis of novel peptides with enhanced biological properties. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications in Research and Development

The primary application of this compound lies in its use as a protected amino acid monomer in solid-phase peptide synthesis (SPPS).[1] The presence of the Fmoc group allows for a controlled and stepwise assembly of the peptide chain, while the 5-hydroxyl group on the tryptophan residue imparts unique characteristics to the resulting peptides.

Key application areas include:

-

Pharmaceutical Research: This compound is instrumental in the synthesis of peptide-based drug candidates. The introduction of a hydroxyl group can alter the peptide's polarity, solubility, and ability to form hydrogen bonds, potentially leading to enhanced binding affinity for biological targets and improved pharmacological profiles. Research has focused on developing peptides with potential anti-cancer and anti-inflammatory properties using this modified amino acid.[1]

-

Study of Oxidative Damage: 5-hydroxytryptophan is a known oxidation product of tryptophan. The incorporation of this compound into peptide sequences allows researchers to create standards and probes for studying the effects of oxidative stress on proteins and peptides.

-

Enhanced Peptide Design: The 5-hydroxyl group provides a site for further chemical modification, opening avenues for creating peptides with novel functionalities, such as fluorescent labels or cross-linking agents.

Data Presentation: Synthesis and Purity

The successful incorporation of modified amino acids is critical for the synthesis of target peptides. The following tables summarize key quantitative data related to the synthesis and purity of this compound and its incorporation into peptides.

| Parameter | Value | Reference |

| Yield of Fmoc-protection of 5-hydroxytryptophan | 85% | |

| Purity of this compound | >98% (Commercially available) | |

| Incorporation yield into peptide sequences | Described as "high yields" |

Table 1: Synthesis and Purity Data for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound

This protocol describes the N-terminal protection of 5-hydroxy-DL-tryptophan using Fmoc-chloride.

Materials:

-

5-hydroxy-DL-tryptophan

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 5-hydroxy-DL-tryptophan in a 10% sodium bicarbonate solution in water.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-Cl in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction to proceed for several hours at room temperature while maintaining a basic pH.

-

After the reaction is complete (monitored by TLC), acidify the mixture with dilute HCl to pH 2.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by crystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.

Protocol 2: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to remove the Fmoc group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) to activate the carboxylic acid.

-

Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 3: Cleavage and Purification of the 5-hydroxytryptophan-containing Peptide

Materials:

-

Peptide-loaded resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Acetonitrile

-

Water

-

Reversed-phase HPLC system

Procedure:

-

Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Pelleting: Centrifuge the mixture to pellet the peptide.

-

Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: The cycle of solid-phase peptide synthesis incorporating this compound.

Caption: Hypothetical signaling pathway initiated by a 5-hydroxytryptophan-containing peptide.

References

The Biological Activity of Peptides Incorporating 5-Hydroxytryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a critical intermediate in the biosynthesis of the neurotransmitter serotonin and the neurohormone melatonin.[1][2] While the therapeutic applications of 5-HTP as a standalone supplement are well-documented for conditions such as depression, anxiety, and insomnia, its incorporation into peptide structures opens a new frontier in drug discovery and development.[3][4] This technical guide provides an in-depth exploration of the biological activity of peptides containing 5-hydroxytryptophan, focusing on their synthesis, potential signaling pathways, and the experimental methodologies used for their characterization. The integration of 5-HTP into a peptide backbone can modulate its pharmacokinetic and pharmacodynamic properties, potentially offering enhanced target specificity and novel therapeutic activities.

Synthesis of Peptides Containing 5-Hydroxytryptophan

The inclusion of 5-hydroxytryptophan into peptide chains is achievable through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently linked to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of 5-HTP-Containing Peptides

This protocol is a generalized procedure based on established SPPS methods.[5][6][7][8]

Materials:

-

Fmoc-5-hydroxytryptophan(Boc)-OH (or other suitable protected 5-HTP)

-

Other Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

-

Hydroxybenzotriazole (HOBt) or equivalent

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: The resin is swollen in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF for 10-20 minutes. This step is repeated twice, followed by thorough washing with DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-5-HTP(Boc)-OH) is pre-activated with a coupling reagent (e.g., DIC/HOBt) and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours. The completion of the reaction is monitored using a ninhydrin (Kaiser) test.

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-4 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried. Final purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by HPLC to assess its purity.

Biological Activity and Signaling Pathways

The biological activity of peptides containing 5-HTP is hypothesized to be primarily mediated through its role as a precursor to serotonin. Upon enzymatic cleavage of the peptide bond, free 5-HTP can be converted to serotonin, which in turn can activate a variety of serotonin receptors (5-HTRs). The 5-HT receptor family is a large group of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3 receptor), which are involved in a wide array of physiological and pathophysiological processes.[9]

Serotonin Biosynthesis and Receptor Activation Pathway

The following diagram illustrates the conversion of a 5-HTP-containing peptide to serotonin and its subsequent interaction with a generic G-protein coupled 5-HT receptor.

Caption: Conversion of a 5-HTP-peptide to serotonin and subsequent GPCR signaling.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data (e.g., Ki, Kd, IC50, EC50) specifically for peptides containing 5-hydroxytryptophan. The majority of research has focused on the biological effects of 5-HTP as a free amino acid. The tables below are structured to accommodate future findings in this emerging area of research.

Table 1: Receptor Binding Affinity of 5-HTP-Containing Peptides

| Peptide Sequence | Receptor Subtype | Radioligand | Ki (nM) | Kd (nM) | Reference |

| Data Not Available | |||||

Table 2: Functional Activity of 5-HTP-Containing Peptides

| Peptide Sequence | Assay Type | Receptor Subtype | EC50 (nM) | IC50 (nM) | Emax (%) | Reference |

| Data Not Available | ||||||

Experimental Protocols for Biological Characterization

To elucidate the biological activity of novel 5-HTP-containing peptides, a series of in vitro assays are essential. These include receptor binding assays to determine affinity and functional assays to assess efficacy.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a 5-HTP-containing peptide for a specific 5-HT receptor subtype.[10][11][12][13]

Materials:

-

Cell membranes expressing the target 5-HT receptor subtype

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)

-

Unlabeled 5-HTP-containing peptide (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand at a concentration near its Kd.

-

Competition: Add increasing concentrations of the unlabeled 5-HTP-containing peptide to the wells. For determination of non-specific binding, add a high concentration of a known unlabeled ligand.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a microplate scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the 5-HTP-containing peptide. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: From Synthesis to Biological Characterization

The following diagram illustrates the general workflow for the development and characterization of 5-HTP-containing peptides.

Caption: Workflow for the development and testing of 5-HTP-containing peptides.

Conclusion and Future Directions

The incorporation of 5-hydroxytryptophan into peptides represents a promising, yet underexplored, area of medicinal chemistry and pharmacology. While the synthesis of such peptides is feasible using standard methodologies, a significant gap exists in the literature regarding their specific biological activities and quantitative pharmacological profiles. Future research should focus on systematically synthesizing and screening libraries of 5-HTP-containing peptides against a panel of serotonin receptors and other relevant biological targets. Elucidating the structure-activity relationships of these novel compounds could lead to the development of next-generation therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. The experimental protocols and frameworks provided in this guide offer a solid foundation for researchers to embark on this exciting avenue of drug discovery.

References

- 1. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]

- 3. 5-Hydroxytryptophan: a clinically-effective serotonin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Journal of Innovative Healthcare Practices » Submission » Effects of 5-Hydroxytryptophan (5-Htp) Nutritional Supplement on Health [dergipark.org.tr]

- 5. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. dokumen.pub [dokumen.pub]

- 8. Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. ovid.com [ovid.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Structure-5-HT receptor affinity relationship in a new group of 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Receptor-Ligand Binding Assays [labome.com]

Solubility of Fmoc-5-hydroxy-DL-tryptophan in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-5-hydroxy-DL-tryptophan in organic solvents, a critical parameter for its effective use in solid-phase peptide synthesis (SPPS) and other applications in drug development. Due to the limited availability of specific quantitative solubility data for this particular derivative, this document focuses on general solubility trends for Fmoc-protected amino acids, qualitative solubility information, and a detailed experimental protocol for determining precise solubility values.

General Solubility Profile of Fmoc-Amino Acids

Fmoc-protected amino acids, including this compound, are characterized by the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group. This moiety significantly influences their solubility, rendering them generally soluble in polar aprotic organic solvents and sparingly soluble in aqueous solutions.[1][2] The efficiency of coupling reactions in SPPS is highly dependent on the solubility of the Fmoc-amino acid in the reaction solvent.[3]

Key Solvents for Fmoc-Amino Acids:

-

N,N-Dimethylformamide (DMF): The most commonly used solvent for SPPS due to its excellent solvating properties for most Fmoc-amino acids.[4][5] However, DMF can degrade over time to form dimethylamine, which can cause premature deprotection of the Fmoc group.[5]

-

N-Methyl-2-pyrrolidone (NMP): Often used as an alternative to DMF, NMP is a stronger solvent and can be more effective for dissolving difficult or aggregation-prone sequences.[4][5]

-

Dimethyl sulfoxide (DMSO): A powerful solvent that can be used to dissolve Fmoc-amino acids that show limited solubility in DMF or NMP. It is often used as a co-solvent to enhance solubility.[3][6]

-

Dichloromethane (DCM): Generally, a poor solvent for Fmoc-amino acids and is more commonly used for washing steps in SPPS.[4][5]

-

"Green" Solvents: Research is ongoing into more environmentally friendly solvents. Some alternatives like PolarClean have shown high solubility for many Fmoc-amino acids.[7]

Qualitative Solubility Data

While specific quantitative data for this compound is scarce, the following table summarizes the expected qualitative solubility based on the general behavior of Fmoc-amino acids.

| Solvent | Chemical Formula | Expected Solubility | Notes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Good to Excellent | The standard and most effective solvent for dissolving Fmoc-amino acids for SPPS.[4][5] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Good to Excellent | A common alternative to DMF with potentially higher solvating power for hydrophobic sequences.[4][5] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Good to Excellent | A strong solvent, often used as a co-solvent to enhance the solubility of challenging Fmoc-amino acids.[3][6] |

| Dichloromethane (DCM) | CH₂Cl₂ | Limited to Poor | Generally not a good solvent for dissolving Fmoc-amino acids.[4][5] |

| Tetrahydrofuran (THF) | C₄H₈O | Moderate | Can be used, sometimes in mixtures, but is generally less effective than DMF or NMP. |

| Acetonitrile | C₂H₃N | Moderate to Limited | Solubility can be variable. |

| Ethyl Acetate | C₄H₈O₂ | Limited to Poor | Generally, a poor solvent for Fmoc-amino acids. |

| Water | H₂O | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[1][2] |

| Methanol | CH₄O | Limited | The polarity of methanol is often insufficient to effectively dissolve the large, nonpolar Fmoc-amino acid. The unprotected 6-fluoro-DL-tryptophan has a solubility of approximately 0.1 mg/mL in methanol.[8] |

| Acetic Acid (2%) | CH₃COOH | Soluble | The unprotected 6-fluoro-DL-tryptophan is soluble at approximately 1 mg/mL in 2% acetic acid.[8] This suggests that acidic conditions might improve the solubility of the tryptophan moiety. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, an experimental approach is necessary. The saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable technique.[2]

Materials:

-

This compound

-

Selected organic solvents (high purity, HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of each selected organic solvent to the respective vials.

-

Tightly seal the vials and vortex for 1-2 minutes to ensure initial suspension.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Signaling Pathways

References

- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Stability of Fmoc-5-hydroxy-DL-tryptophan Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-5-hydroxy-DL-tryptophan is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of a modified tryptophan residue into peptide sequences. The stability of this amino acid derivative under various conditions is paramount to ensure the integrity of the final peptide product. This technical guide provides a comprehensive overview of the stability of Fmoc-5-hydroxy-DL-tryptophan, with a specific focus on acidic conditions commonly encountered during peptide synthesis and cleavage. This document details the intrinsic stability of the Fmoc protecting group, potential acid-labile sites within the 5-hydroxytryptophan moiety, and provides detailed experimental protocols for assessing its stability.

Core Concepts: Stability of the Fmoc Group and the 5-Hydroxytryptophan Moiety

The stability of this compound in acidic media is governed by the individual stabilities of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the 5-hydroxytryptophan amino acid residue.

The Fmoc Protecting Group: The Fmoc group is renowned for its remarkable stability under acidic conditions. This characteristic is a cornerstone of the Fmoc/tBu orthogonal strategy in SPPS, where the Fmoc group remains intact during the acid-catalyzed cleavage of side-chain protecting groups (e.g., Boc, tBu, Trt). The urethane linkage of the Fmoc group is resistant to acidolysis, a property that allows for the selective deprotection of other protecting groups without premature cleavage of the Nα-protection.

The 5-Hydroxytryptophan Moiety: The indole ring of tryptophan and its derivatives is susceptible to modification under strongly acidic conditions, particularly in the presence of carbocations generated during the cleavage of other protecting groups. The hydroxyl group at the 5-position can also influence the reactivity of the indole ring. Potential side reactions for the tryptophan moiety during acid treatment, such as trifluoroacetic acid (TFA) cleavage, include:

-

Alkylation: The indole ring can be alkylated by carbocations derived from side-chain protecting groups or the resin linker.

-

Oxidation: The indole ring is sensitive to oxidation, which can be exacerbated by acidic conditions and the presence of oxidizing species.

-

Modification by Scavengers: While scavengers are added to the cleavage cocktail to prevent side reactions, they can sometimes lead to the formation of adducts with the tryptophan residue.

Quantitative Data on Stability

While the general principles of Fmoc group stability are well-established, specific quantitative data on the degradation of this compound under various acidic conditions (e.g., different acids, concentrations, temperatures, and durations) is not extensively available in public literature. Such data is typically generated internally by research and development laboratories as part of their process optimization and validation.

To address this, this guide provides a detailed experimental protocol for a forced degradation study, which is the standard industry practice for generating such quantitative stability data. The following table illustrates the type of data that would be generated from such a study.

Table 1: Illustrative Forced Degradation Data for this compound under Acidic Stress

| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Products |

| 0.1 M HCl | 24 | 60 | Data to be generated | Data to be generated |

| 1 M HCl | 24 | 60 | Data to be generated | Data to be generated |

| 50% TFA in DCM | 4 | 25 | Data to be generated | Data to be generated |

| 95% TFA with Scavengers | 4 | 25 | Data to be generated | Data to be generated |

Note: This table is a template for presenting results from a forced degradation study. The actual values would be determined experimentally.

Experimental Protocols

A forced degradation study is essential to definitively assess the stability of this compound under acidic conditions. The following protocol outlines a comprehensive approach.

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To determine the degradation profile of this compound when subjected to various acidic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Thermostatically controlled water bath or oven

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

-

Acidic Stress Conditions:

-

Hydrolytic Degradation (HCl):

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl, respectively.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an appropriate base (e.g., NaOH), and dilute with mobile phase for HPLC analysis.

-

-

TFA Treatment (Simulated Cleavage Conditions):

-

Prepare two cleavage cocktails:

-

Cocktail A: 50% TFA in DCM

-

Cocktail B: 95% TFA, 2.5% water, 2.5% TIS

-

-

Add a known amount of this compound to each cocktail.

-

Incubate at room temperature for 4 hours.

-

At the end of the incubation, evaporate the TFA/DCM under a stream of nitrogen.

-

Re-dissolve the residue in a known volume of mobile phase for HPLC analysis.

-

-

-

HPLC Analysis:

-

Method: Develop and validate a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products.

-

Typical HPLC Conditions:

-

Column: C18 reversed-phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient to ensure separation (e.g., 5-95% B over 30 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 265 nm for the Fmoc group and 280 nm for the indole ring).

-

-

Analysis: Inject the stressed samples and a non-stressed control sample. Quantify the peak area of the intact compound and any degradation products.

-

-

Data Presentation:

-

Calculate the percentage degradation of this compound for each stress condition and time point.

-

Summarize the results in a table similar to Table 1.

-

Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

-

Visualizations

Diagram 1: General Workflow for Forced Degradation Study

Caption: Workflow for assessing the stability of this compound.

Diagram 2: Potential Acid-Catalyzed Degradation Pathways of the Tryptophan Moiety

A Technical Guide to Fmoc-5-hydroxy-DL-tryptophan: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the chemical properties of Fmoc-5-hydroxy-DL-tryptophan, a key reagent in peptide synthesis and related research fields. The data is presented for clarity and ease of use in a laboratory or drug development setting.

Core Chemical Data

The fundamental molecular attributes of this compound are summarized below. This data is critical for accurate measurements, stoichiometric calculations, and analytical characterizations.

| Property | Value |

| Molecular Formula | C₂₆H₂₂N₂O₅ |

| Molecular Weight | 442.46 g/mol |

| Synonyms | Fmoc-Trp(5-OH)-OH, 5-Hydroxy-N-Fmoc-L-tryptophan[1] |

Experimental Protocols

This document focuses on the intrinsic molecular properties of this compound. As such, experimental protocols for its use in applications like peptide synthesis are beyond the current scope and would be detailed in specific application notes.

Molecular Structure Overview

The chemical structure of this compound is comprised of a 5-hydroxy-DL-tryptophan moiety protected at the alpha-amino group by a fluorenylmethyloxycarbonyl (Fmoc) group. This relationship is depicted in the following diagram.

References

A Technical Guide to the Fluorescent Properties of 5-Hydroxytryptophan Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophan (5-HTP), a naturally occurring amino acid and a precursor to the neurotransmitter serotonin and the hormone melatonin, possesses intrinsic fluorescent properties that make it a valuable tool in peptide and protein research.[1][2] Unlike the more commonly studied tryptophan, 5-HTP's distinct spectral characteristics offer unique advantages for investigating peptide structure, dynamics, and interactions. This technical guide provides an in-depth overview of the fluorescent properties of 5-HTP containing peptides, detailed experimental protocols for their characterization, and examples of their application in biological research.

Core Fluorescent Properties of 5-Hydroxytryptophan

The fluorescence of 5-HTP originates from its indole ring, which is sensitive to the local microenvironment. Factors such as solvent polarity, pH, and the presence of quenching agents can significantly influence its absorption and emission spectra, quantum yield, and fluorescence lifetime.

Data Presentation: Quantitative Fluorescent Properties

While comprehensive data for 5-HTP across a wide range of solvents is not extensively consolidated in the literature, the following table summarizes available and representative data for 5-HTP and related indole derivatives to provide a comparative overview. It is important to note that the fluorescence quantum yield of 5-HTP is generally lower than that of tryptophan but shows less sensitivity to the solvent environment.[3]

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |

| 5-Hydroxytryptophan | Water (pH 6.0) | 278[4] | ~334-350 | Low (<0.1) | ~0.91 |

| Tryptophan | Water (pH 7.0) | 278 | ~350 | ~0.13 | 2.8 |

| Tryptophan | Ethanol | - | - | - | 0.2, 1.8, 4.8 |

| PHOXI (5-HTP derivative) | Water | 336 | 459 | 0.54 | 5.71 |

| PHOXI (5-HTP derivative) | Methanol | 336 | 448 | 0.55 | 4.06 |

| PHOXI (5-HTP derivative) | Acetonitrile | 332 | 425 | 0.72 | 2.54 |

| PHOXI (5-HTP derivative) | 1,4-Dioxane | 336 | 410 | 0.81 | 2.89 |

| PHOXI (5-HTP derivative) | Toluene | 336 | 382 | 0.69 | 2.05 |

| PHOXI (5-HTP derivative) | Cyclohexane | 322 | 372 | 0.71 | 1.88 |

Note: The quantum yield and lifetime of 5-HTP can be influenced by its incorporation into a peptide sequence and the surrounding residues. The data for PHOXI, a derivative of 5-HTP, illustrates the potential for enhancing its fluorescent properties through chemical modification.[5]

Experimental Protocols

Accurate characterization of the fluorescent properties of 5-HTP containing peptides requires meticulous experimental design and execution. The following sections provide detailed protocols for key spectroscopic techniques.

Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence emission spectrum of a sample under continuous illumination, providing information about the local environment of the fluorophore.

Objective: To determine the emission maximum and relative fluorescence intensity of a 5-HTP containing peptide.

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

5-HTP containing peptide stock solution

-

Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the 5-HTP containing peptide in the desired buffer.

-

Dilute the stock solution to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

-

Set the excitation wavelength. For selective excitation of 5-HTP in the presence of tryptophan, an excitation wavelength above 300 nm is recommended. A common starting point is 295 nm if tryptophan is absent.

-

Set the emission wavelength range (e.g., 310 nm to 500 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Data Acquisition:

-

Record the fluorescence spectrum of the buffer blank and subtract it from the sample spectra.

-

Record the fluorescence emission spectrum of the peptide solution.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Data Analysis:

-

The position of the emission maximum provides information about the polarity of the environment around the 5-HTP residue. A blue-shift (shorter wavelength) indicates a more hydrophobic environment, while a red-shift (longer wavelength) suggests a more polar or solvent-exposed environment.

-

The integrated fluorescence intensity is proportional to the fluorescence quantum yield.

-

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information about the fluorescence lifetime of the fluorophore.

Objective: To determine the fluorescence lifetime(s) of a 5-HTP containing peptide.

Materials:

-

Time-correlated single-photon counting (TCSPC) system or frequency-domain fluorometer

-

Pulsed light source (e.g., laser diode or picosecond laser)

-

Appropriate emission filters

-

5-HTP containing peptide sample (prepared as for steady-state fluorescence)

-

Scattering solution (for instrument response function measurement)

Protocol:

-

Instrument Setup and Calibration:

-

Set up the TCSPC system according to the manufacturer's instructions.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Acquisition:

-

Acquire the fluorescence decay data for the 5-HTP containing peptide at the emission maximum.

-

Collect data until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000) to ensure good statistical accuracy.

-

-

Data Analysis:

-

Analyze the fluorescence decay curve by fitting it to a multi-exponential decay model using deconvolution software.

-

The number of exponential components and their respective lifetimes (τ_i) and amplitudes (α_i) provide insights into the conformational heterogeneity of the peptide. A single lifetime suggests a homogeneous environment for the 5-HTP residue, while multiple lifetimes indicate the presence of different conformational states or local environments.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure of peptides and proteins by measuring the differential absorption of left- and right-circularly polarized light.

Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of a 5-HTP containing peptide.

Materials:

-

CD spectropolarimeter

-

Quartz cuvettes with a short path length (e.g., 0.1 cm)

-

5-HTP containing peptide solution (0.1-1 mg/mL)

-

Appropriate buffer with low chloride concentration (e.g., phosphate buffer)

Protocol:

-

Sample Preparation:

-

Dissolve the peptide in a suitable buffer. Avoid buffers with high absorbance in the far-UV region.

-

Determine the exact peptide concentration accurately, as this is critical for calculating molar ellipticity.

-

-

Instrument Setup:

-

Purge the instrument with nitrogen gas.

-

Set the wavelength range for far-UV CD (typically 190-260 nm).

-

Set the scanning speed, bandwidth, and number of accumulations to obtain a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Record the CD spectrum of the buffer blank and subtract it from the sample spectrum.

-

Record the CD spectrum of the peptide solution.

-

-

Data Analysis:

-

Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]).

-

Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content using deconvolution software. Characteristic spectral features include a positive band around 195 nm and negative bands around 208 and 222 nm for α-helices, and a negative band around 218 nm for β-sheets.

-

Applications and Visualizations

The unique fluorescent properties of 5-HTP containing peptides make them powerful tools for studying various biological processes.

Signaling Pathway: Serotonin and Melatonin Biosynthesis

5-HTP is a key intermediate in the biosynthesis of serotonin and melatonin from L-tryptophan. Understanding this pathway is crucial for researchers in neuroscience and pharmacology.

References

- 1. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification and Reactivity of the Triplet Excited State of 5-Hydroxytryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PHOXI: A High Quantum Yield, Solvent-Sensitive Blue Fluorescent 5-Hydroxytryptophan Derivative Synthesized within Ten Minutes under Aqueous, Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Conformational Influence of the 5-Hydroxyl Group in Tryptophan on Peptide Structure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of tryptophan (Trp) with its hydroxylated analog, 5-hydroxytryptophan (5-HTP), within a peptide sequence introduces a nuanced yet powerful tool for modulating peptide conformation and function. While Trp is renowned for its bulky, hydrophobic indole side chain that participates in significant π-stacking and hydrophobic interactions, the addition of a hydroxyl group at the 5-position of the indole ring fundamentally alters its physicochemical properties. This modification introduces a hydrogen bond donor and acceptor, enhances the polarity of the side chain, and subtly modifies the electronic landscape of the indole ring. These changes can precipitate shifts in local and global peptide conformation, influencing secondary structure propensities, thermodynamic stability, and ultimately, biological activity. This technical guide provides an in-depth exploration of the multifaceted role of the 5-hydroxyl group in tryptophan on peptide conformation, offering a survey of relevant experimental techniques, hypothetical comparative data, and a framework for the rational design of peptides with tailored structural and functional attributes.

The Physicochemical Impact of the 5-Hydroxyl Group

The introduction of a hydroxyl group at the 5-position of the tryptophan indole ring imparts several key physicochemical changes that underpin its conformational influence:

-

Enhanced Hydrogen Bonding Capability: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows for the formation of additional intramolecular hydrogen bonds with backbone carbonyls, other side chains, or solvent molecules. Such interactions can stabilize specific turn conformations or local secondary structures that would be less favored in a native tryptophan-containing peptide.

-

Increased Polarity and Hydrophilicity: The polar hydroxyl group increases the overall hydrophilicity of the tryptophan side chain. This can influence the partitioning of the residue between the hydrophobic core of a peptide and the solvent-exposed surface, potentially driving conformational changes to accommodate this altered polarity.

-

Modified Aromatic Properties: The electron-donating nature of the hydroxyl group can subtly alter the electron density of the indole ring, which may influence cation-π and π-π stacking interactions with other aromatic residues.

Hypothetical Comparative Conformational and Thermodynamic Data

While extensive direct comparative studies on identical peptide scaffolds with Trp versus 5-HTP are nascent, we can extrapolate from known biophysical principles to construct a hypothetical data set illustrating the potential impact of this substitution. The following table summarizes expected changes in a model peptide system, such as an alpha-helical peptide, where the introduction of 5-HTP could either stabilize or destabilize the native conformation depending on the surrounding residues.

| Parameter | Peptide with Tryptophan | Peptide with 5-Hydroxytryptophan | Rationale for Change |

| Secondary Structure | |||

| Helicity (from CD) | 35% | 45% (stabilized) or 25% (destabilized) | The 5-OH group could form a hydrogen bond with a backbone carbonyl four residues away (i to i+4), stabilizing the helix. Conversely, its increased polarity might favor a more solvent-exposed, less helical conformation. |

| NMR Spectroscopy | |||

| Trp/5-HTP Hα Chemical Shift (ppm) | 4.70 | 4.65 | The electron-donating hydroxyl group may slightly shield the Hα proton, causing an upfield shift. |

| Amide Proton Temp. Coefficient (ppb/K) | -4.5 | -2.0 | A smaller temperature coefficient for the 5-HTP amide proton would suggest its involvement in a stable hydrogen bond, making it less sensitive to temperature changes. |

| Thermodynamic Stability | |||

| Melting Temperature (Tm) | 55 °C | 60 °C | The additional hydrogen bonding capability could increase the overall thermal stability of the peptide. |

| ΔG of Unfolding (kcal/mol) | -4.0 | -4.8 | A more negative free energy of unfolding indicates a more stable folded state, potentially due to the stabilizing interactions of the 5-hydroxyl group. |

Experimental Protocols for Characterizing Conformational Changes

A multi-pronged biophysical approach is essential to rigorously characterize the conformational consequences of Trp to 5-HTP substitution.

Peptide Synthesis with 5-Hydroxytryptophan

The incorporation of 5-HTP into peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols.

-

Protocol:

-

Resin Selection: Choose a suitable resin based on the desired C-terminal modification (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

-

Fmoc Protection: Utilize Fmoc-protected 5-hydroxytryptophan. The hydroxyl group on the indole ring is generally stable under standard SPPS conditions and does not typically require a protecting group.

-

Coupling: Employ standard coupling reagents such as HBTU/HOBt or HATU with a tertiary amine base like DIPEA for efficient peptide bond formation.

-

Deprotection: Use a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Cleavage and Deprotection: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions with sensitive residues.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[1]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure content of peptides in solution.

-

Protocol:

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region. Peptide concentration should be in the range of 0.1-1 mg/mL.

-

Instrumentation: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas before and during the experiment.

-

Data Acquisition: Record far-UV CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a quartz cuvette with a path length of 0.1 cm.

-

Data Analysis: Average multiple scans to improve the signal-to-noise ratio. Subtract the spectrum of the buffer alone (baseline). Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

-

Secondary Structure Estimation: Use deconvolution algorithms (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.[2][3][4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on peptide structure and dynamics.

-

Protocol:

-

Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., D₂O or a 90% H₂O/10% D₂O mixture). Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

Data Acquisition: Acquire a series of 1D and 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H: Provides an overview of the sample's purity and folding state.

-

2D TOCSY: Identifies protons within the same amino acid residue (spin systems).

-

2D NOESY: Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Resonance Assignment: Use the TOCSY and NOESY spectra to assign the proton resonances to specific amino acids in the peptide sequence.

-

Structural Analysis:

-

Chemical Shift Perturbations: Compare the chemical shifts of the 5-HTP-containing peptide to the Trp-containing analog to identify localized conformational changes.[6]

-

NOE Patterns: Analyze the NOE cross-peaks to determine the peptide's three-dimensional structure. The presence of specific NOEs (e.g., between the 5-OH proton and other protons) can confirm the orientation of the 5-HTP side chain.

-

Hydrogen Bonding: Measure the temperature coefficients of the amide protons. Small values are indicative of involvement in stable hydrogen bonds.

-

-

Visualization of Conformational Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the potential impact of the 5-hydroxyl group on peptide conformation.

Caption: Potential hydrogen bonding interactions of a 5-hydroxytryptophan residue.

Caption: Experimental workflow for comparing Trp- and 5-HTP-containing peptides.

Conclusion and Future Directions

The incorporation of 5-hydroxytryptophan into peptides offers a subtle yet potent strategy for fine-tuning their conformational landscapes. The added hydrogen bonding capability and altered polarity of the 5-hydroxyl group can be leveraged to stabilize specific secondary structures, modulate tertiary interactions, and enhance overall peptide stability. For drug development professionals, this opens up new avenues for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. Future research should focus on systematic studies of 5-HTP in various well-defined peptide scaffolds to build a comprehensive database of its conformational propensities. Such efforts, combining empirical spectroscopic data with advanced computational modeling, will undoubtedly unlock the full potential of this unique amino acid in the rational design of next-generation peptide drugs and biomaterials.

References

- 1. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moodle2.units.it [moodle2.units.it]

- 5. researchgate.net [researchgate.net]

- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]

A Technical Guide to the Incorporation of 5-Hydroxytryptophan into Peptides using Fmoc Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of Nα-Fmoc-5-hydroxy-DL-tryptophan for introducing targeted modifications into synthetic peptides. It covers the essential physicochemical properties, detailed experimental protocols for solid-phase peptide synthesis (SPPS), and critical considerations for handling this unique amino acid derivative.

Introduction to 5-Hydroxytryptophan (5-HTP) in Peptide Chemistry

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a direct metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[1][2] Its incorporation into peptide sequences is a key strategy for developing novel therapeutic candidates, biological probes, and tools to study protein oxidation.[3][4] The hydroxyl group at the 5-position of the indole ring offers a site for further modification and can alter the peptide's biological activity, stability, and pharmacological properties.[3]

Solid-phase peptide synthesis (SPPS) utilizing the fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard method for assembling peptide chains in a controlled, stepwise manner.[3][5] The Fmoc group provides temporary protection of the α-amino group and is selectively removed under mild basic conditions, typically with piperidine, which does not affect acid-labile side-chain protecting groups.[6][7]

A Critical Note on Stereochemistry: DL vs. L-Isomers

The specified reagent, Fmoc-5-hydroxy-DL -tryptophan, is a racemic mixture, containing both the D- and L-enantiomers. It is crucial to recognize that incorporating a racemic mixture into a growing peptide chain (composed of L-amino acids) will result in the synthesis of two distinct diastereomeric peptides. These diastereomers often have different biological activities and can be challenging to separate via standard purification techniques like RP-HPLC.

For most applications in drug discovery and biological research where specific stereochemistry is required for interaction with chiral targets like receptors or enzymes, the enantiomerically pure Fmoc-5-hydroxy-L-tryptophan is strongly recommended and widely used.[3][4] The protocols and principles outlined in this guide are based on standard Fmoc-SPPS and are directly applicable to the L-isomer to ensure the synthesis of a single, stereochemically defined peptide product.

Physicochemical Properties

A summary of the key properties for Fmoc-5-hydroxy-DL-tryptophan is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₂N₂O₅ | |

| Molecular Weight | 442.46 g/mol | |

| Appearance | Solid | |

| Functional Group | Fmoc | |

| Primary Application | Peptide Synthesis |

Core Principles for Synthesis

Successful incorporation of 5-hydroxytryptophan requires careful consideration of its unique chemical properties within the context of Fmoc-SPPS.

Side-Chain Protection Strategy

The phenolic hydroxyl group on the indole ring does not always require protection during Fmoc-SPPS coupling steps.[6] Modern "minimal protection" strategies often leave hydroxyl groups on residues like serine, threonine, and tyrosine unprotected to improve atom economy and avoid harsh deprotection steps.[6][8] However, the 5-hydroxyindole moiety is highly susceptible to oxidation and other side reactions, particularly during the final acid-mediated cleavage from the resin.[4] While coupling may proceed without protection, for maximum purity and yield of the final peptide, protecting the indole nitrogen with a Boc group (i.e., using Fmoc-L-Trp(5-OH, N-in-Boc)-OH) is a common and recommended strategy to prevent side reactions.[9][10]

Sensitivity to Oxidation and Alkylation

The electron-rich indole ring of tryptophan, and especially 5-hydroxytryptophan, is highly prone to alkylation by carbocations generated during the final cleavage step.[11] These reactive species are released from the resin linker and other acid-labile side-chain protecting groups (e.g., t-butyl groups). Therefore, the use of a specialized cleavage cocktail containing a mixture of scavengers is mandatory to quench these reactive intermediates and preserve the integrity of the 5-HTP residue.[11]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the incorporation of Fmoc-5-hydroxy-L-tryptophan into a peptide sequence via manual or automated SPPS, followed by cleavage, purification, and analysis.

Protocol 1: Single Amino Acid Coupling Cycle

This protocol outlines the key steps for one cycle of amino acid addition.

-

Resin Preparation: Swell the desired resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[5]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.[5][12]

-

Drain the solution.

-

Add a fresh 20% piperidine solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[13][14]

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

-

-

Coupling of Fmoc-5-hydroxy-L-tryptophan:

-

In a separate vial, prepare the activated amino acid solution. A typical formulation is outlined in the table below.

-

Pre-activate the mixture for 15-20 minutes before adding it to the resin.[5]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the time may be extended or a second coupling may be performed.[5][13]

-

-

Washing: After the coupling is complete (as confirmed by a negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to prepare for the next cycle.[13]

| Component | Equivalents (relative to resin loading) | Purpose |

| Fmoc-5-hydroxy-L-tryptophan | 3 - 4 eq. | The amino acid building block to be added. |

| HCTU, HBTU, or HATU | 2.9 - 3.9 eq. | Uronium/Aminium salt coupling reagent to activate the carboxylic acid.[13][15][16] |

| N,N-Diisopropylethylamine (DIPEA) | 6 - 8 eq. | An organic, non-nucleophilic base required for the coupling reaction.[5][15] |

| DMF | Sufficient to dissolve reagents | Reaction solvent. |

Caption: Reagents for a typical coupling reaction.

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 2: Final Cleavage, Precipitation, and Purification

-

Resin Preparation: After the final coupling cycle, perform the last Fmoc deprotection and wash the resin with DMF, followed by DCM, and dry it under high vacuum for at least 1 hour.[11]

-

Cleavage Reaction:

-

Peptide Isolation:

-

Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[18]

-

Add the combined TFA solution dropwise into a 10-fold volume of cold methyl-t-butyl ether or diethyl ether to precipitate the crude peptide.[17][18]

-

Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[18]

-

-

Purification and Analysis:

-

Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) and purify it using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.[12][19] Use a gradient of acetonitrile in water with 0.1% TFA as an ion-pairing agent.[20]

-

Analysis: Confirm the purity of the collected fractions by analytical RP-HPLC, monitoring at both 220 nm (for the peptide backbone) and 280 nm (for the tryptophan indole ring).[12][21] Verify the identity and molecular weight of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5][22]

-

Final Product: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[12]

-

| Cleavage Cocktail | Composition (v/v) | Recommended Use | Source(s) |

| Standard | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | For peptides without acid-sensitive residues like Trp, Met, or Cys. Not recommended for 5-HTP. | |

| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Effective for scavenging trityl groups but does not fully protect Met, Cys, or Trp from oxidation. | [11] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Highly Recommended. A robust, general-purpose cocktail for peptides with multiple sensitive residues, including Trp, Met, Cys, and Tyr.[11][17] |

Caption: Comparison of common cleavage cocktails for Fmoc-SPPS.

References

- 1. mdpi.com [mdpi.com]

- 2. 5 Science-Based Benefits of 5-HTP (Plus Dosage and Side Effects) [healthline.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]